

Rokitamycin: A Comprehensive Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Rokitamycin*

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Abstract

Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic belonging to the leucomycin group. It exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides an in-depth analysis of the chemical structure, physicochemical properties, mechanism of action, and antimicrobial spectrum of **Rokitamycin**, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Identification

Rokitamycin is a derivative of leucomycin V, distinguished by a butyrate ester at the 4"-position and a propionate ester at the 3-position of the lactone ring.

Table 1: Chemical Identification of **Rokitamycin**

Identifier	Value
IUPAC Name	[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate[1][2]
Chemical Formula	C ₄₂ H ₆₉ NO ₁₅ [1][3][4][5][6]
Molecular Weight	827.99 g/mol [3][4][7]
CAS Registry Number	74014-51-0[1][3][4]
Synonyms	Ricamycin, TMS-19-Q, 3"-O-propionylleucomycin A5[1][4]

Physicochemical Properties

The physicochemical properties of **Rokitamycin** influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Table 2: Physicochemical Properties of **Rokitamycin**

Property	Value	Experimental Protocol
Melting Point	116 °C[3][4]	Capillary Melting Point Method: A small, powdered sample of Rokitamycin is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded.
Solubility	Poorly soluble in water; very soluble in chloroform and methanol; almost completely soluble in ethanol and acetonitrile.[8] Water solubility increases at lower pH.	Shake-Flask Method (OECD Guideline 105): An excess amount of Rokitamycin is added to a flask containing a known volume of the solvent (e.g., water, ethanol, chloroform). The flask is agitated at a constant temperature until equilibrium is reached. The concentration of Rokitamycin in the filtered supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa	13.06 ± 0.70 (Predicted)	Potentiometric Titration: A solution of Rokitamycin is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.

Specific Rotation	$[\alpha]_{D^{20}} -71^{\circ}$ (c = 1.0 in chloroform)[3][4]	Polarimetry: A solution of Rokitamycin of known concentration in chloroform is placed in a polarimeter cell. The angle of rotation of plane-polarized light passing through the solution is measured at a specific wavelength (D-line of sodium, 589 nm) and temperature (20°C).
UV Maximum Absorption	232 nm (in ethanol)[4]	UV-Vis Spectroscopy: A dilute solution of Rokitamycin in ethanol is prepared. The absorbance of the solution is measured over a range of ultraviolet wavelengths using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λ_{max}).

Mechanism of Action

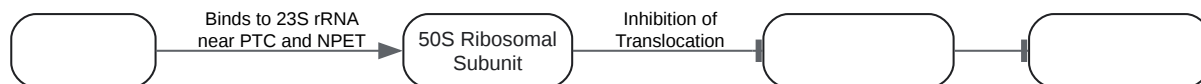
Rokitamycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

Ribosomal Binding and Inhibition of Protein Synthesis

Rokitamycin binds to the 23S rRNA within the large ribosomal subunit, near the peptidyl transferase center (PTC) and the entrance of the nascent peptide exit tunnel (NPET). This binding event sterically hinders the progression of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs from the ribosome and ultimately halting protein synthesis.

A notable characteristic of **Rokitamycin** is its ability to exhibit either bacteriostatic or bactericidal activity depending on the nature of its binding to the ribosome. In some strains of

Staphylococcus aureus, **Rokitamycin** binds "cohesively," resulting in a bactericidal effect. In contrast, "reversible" binding leads to a bacteriostatic action.



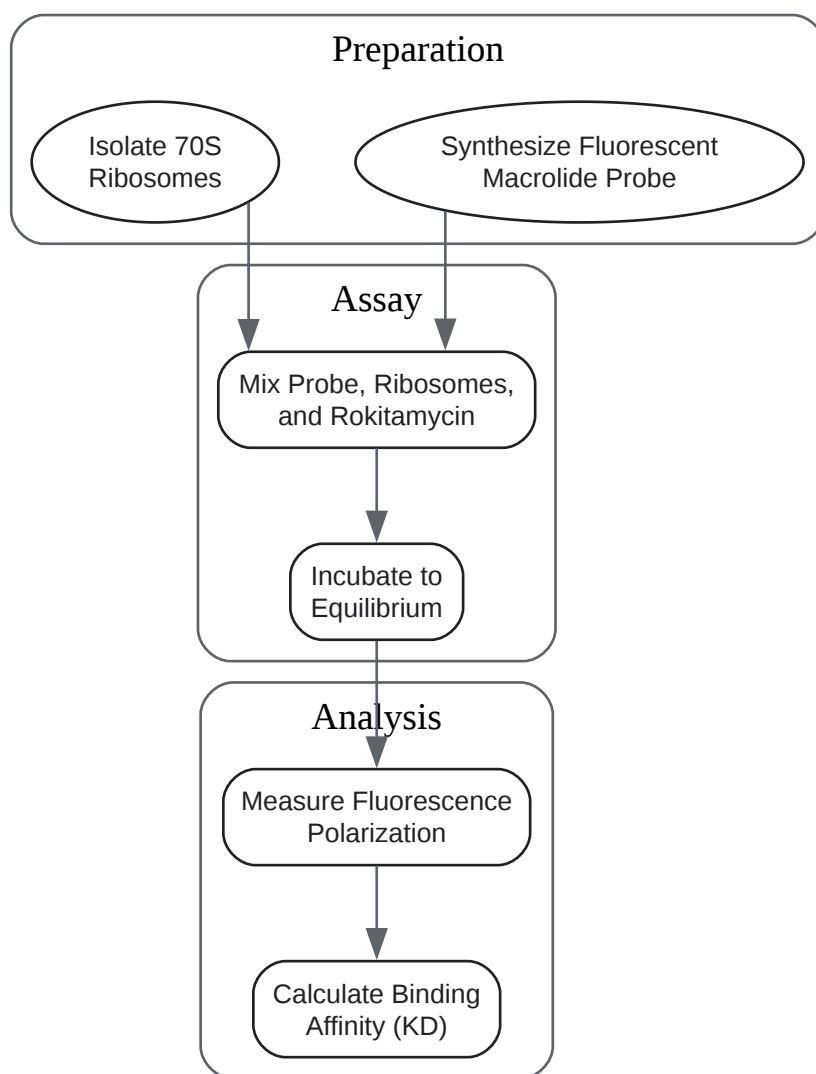
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Figure 1: Simplified signaling pathway of **Rokitamycin**'s mechanism of action.

Experimental Protocol: Ribosome Binding Assay (Fluorescence Polarization)

This protocol provides a general method for assessing the binding of macrolides to bacterial ribosomes.

- Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., *Escherichia coli*) through differential centrifugation and sucrose gradient ultracentrifugation.
- Fluorescent Labeling: Synthesize a fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin).
- Binding Assay:
 - In a 96-well plate, add a fixed concentration of the fluorescent probe and isolated 70S ribosomes to a suitable binding buffer.
 - Add increasing concentrations of the competitor ligand (**Rokitamycin**).
 - Incubate the plate to allow the binding to reach equilibrium.
- Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent probe by the competitor ligand will result in a decrease in fluorescence polarization.
- Data Analysis: Determine the binding affinity (KD) of **Rokitamycin** by fitting the displacement data to a suitable binding model.



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Figure 2: Experimental workflow for a ribosome binding assay.

Antimicrobial Spectrum

Rokitamycin demonstrates activity primarily against Gram-positive bacteria, some Gram-negative bacteria, anaerobic bacteria, and atypical pathogens.

Table 3: In Vitro Antimicrobial Activity of **Rokitamycin** (MIC µg/mL)

Bacterial Species	MIC Range	MIC ₅₀	MIC ₉₀
Gram-Positive Aerobes			
Staphylococcus aureus (MSSA)	0.06 - 1	0.25	1
Streptococcus pneumoniae	0.008 - 0.5	0.06	0.25
Streptococcus pyogenes	<0.03 - 0.5	-	-
Enterococcus faecalis (Ery-S)	0.06 - 0.5	-	0.5
Gram-Negative Aerobes			
Haemophilus influenzae	0.5 - >128	-	-
Moraxella catarrhalis	≤0.03 - 0.5	-	-
Neisseria gonorrhoeae	≤0.03 - 0.5	-	-
Helicobacter pylori	-	-	-
Anaerobes			
Clostridium perfringens	0.016 - 0.5	0.12	-
Bacteroides fragilis	0.016 - 1	0.06	-
Atypical Pathogens			
Mycoplasma pneumoniae	-	-	0.007[1][7]

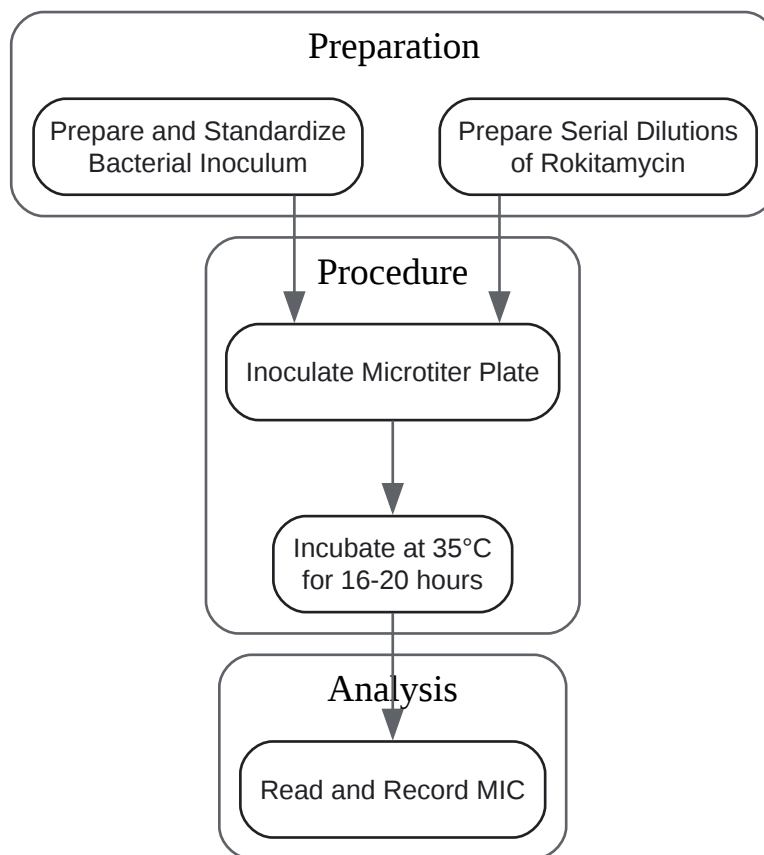
Borrelia burgdorferi	-	Same as clarithromycin and azithromycin	-
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MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Following CLSI Guidelines)

- Preparation of Inoculum:
 - From a pure culture, select several colonies and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the standardized inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Preparation of Antibiotic Dilutions:
 - Prepare a stock solution of **Rokitamycin**.
 - Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well containing the antibiotic dilutions and a growth control well (no antibiotic) with the prepared bacterial suspension.
 - Include a sterility control well (broth only).
 - Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
- Reading and Interpretation:

- The MIC is the lowest concentration of **Rokitamycin** that completely inhibits visible growth of the organism as detected by the unaided eye.



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Figure 3: Workflow for MIC determination by broth microdilution.

Conclusion

Rokitamycin remains a significant macrolide antibiotic with a well-characterized chemical structure and a distinct mechanism of action. Its potent activity against a range of clinically relevant pathogens, particularly certain resistant strains of Gram-positive cocci and atypical organisms, underscores its therapeutic value. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key chemical and biological properties of **Rokitamycin** and offering standardized methodologies for its evaluation. Further research into its cohesive binding mechanism and the development of strategies to overcome resistance will be crucial for optimizing its clinical utility.

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